molecular formula C18H17ClFNO3S B11416710 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide

Cat. No.: B11416710
M. Wt: 381.8 g/mol
InChI Key: FAYUNCJRTIYNKB-UHFFFAOYSA-N
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Description

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a dioxidotetrahydrothiophenyl moiety, and a fluorobenzyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Chloro Group: Chlorination of the benzamide can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dioxidotetrahydrothiophenyl Moiety: This step involves the reaction of the benzamide with a suitable thiophene derivative, followed by oxidation to introduce the dioxidotetrahydrothiophenyl group.

    Introduction of the Fluorobenzyl Group: The final step involves the alkylation of the benzamide with a fluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophenyl group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while substitution could result in various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-chlorobenzyl)benzamide
  • 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylbenzyl)benzamide
  • 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)benzamide

Uniqueness

The uniqueness of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide lies in its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, might enhance its binding affinity to certain targets or alter its pharmacokinetic properties.

Properties

Molecular Formula

C18H17ClFNO3S

Molecular Weight

381.8 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C18H17ClFNO3S/c19-15-6-3-5-13(10-15)18(22)21(16-8-9-25(23,24)12-16)11-14-4-1-2-7-17(14)20/h1-7,10,16H,8-9,11-12H2

InChI Key

FAYUNCJRTIYNKB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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